3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one 3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Brand Name: Vulcanchem
CAS No.: 866810-35-7
VCID: VC4963632
InChI: InChI=1S/C23H17ClFNO4S/c1-30-18-4-2-3-15(11-18)13-26-14-22(23(27)20-12-17(25)7-10-21(20)26)31(28,29)19-8-5-16(24)6-9-19/h2-12,14H,13H2,1H3
SMILES: COC1=CC=CC(=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C23H17ClFNO4S
Molecular Weight: 457.9

3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

CAS No.: 866810-35-7

Cat. No.: VC4963632

Molecular Formula: C23H17ClFNO4S

Molecular Weight: 457.9

* For research use only. Not for human or veterinary use.

3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one - 866810-35-7

Specification

CAS No. 866810-35-7
Molecular Formula C23H17ClFNO4S
Molecular Weight 457.9
IUPAC Name 3-(4-chlorophenyl)sulfonyl-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one
Standard InChI InChI=1S/C23H17ClFNO4S/c1-30-18-4-2-3-15(11-18)13-26-14-22(23(27)20-12-17(25)7-10-21(20)26)31(28,29)19-8-5-16(24)6-9-19/h2-12,14H,13H2,1H3
Standard InChI Key CKDAGIDIOOISRN-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl

Introduction

Structural Overview

The compound belongs to the quinolinone family, characterized by a bicyclic structure containing a quinoline core fused with a ketone group. Its specific substituents include:

  • A 4-chlorobenzenesulfonyl group at position 3.

  • A fluorine atom at position 6 on the quinoline ring.

  • A 3-methoxyphenylmethyl group attached at position 1.

These substituents contribute to its physicochemical properties and biological activity, making it a candidate for further research in pharmaceutical applications.

Synthesis Pathway

The synthesis of such compounds typically involves:

  • Starting Materials:

    • A quinoline derivative as the core structure.

    • Substituted benzene derivatives for sulfonylation and alkylation reactions.

  • Key Reactions:

    • Sulfonylation: Introduction of the 4-chlorobenzenesulfonyl group through electrophilic substitution.

    • Fluorination: Direct fluorination or use of fluorinated precursors to introduce the fluorine atom at position 6.

    • Alkylation: Attachment of the 3-methoxyphenylmethyl group via nucleophilic substitution or coupling reactions.

  • Purification and Characterization:

    • Techniques like recrystallization, chromatography, and spectroscopy (NMR, IR, MS) are used to confirm the structure and purity.

Quinolinone Derivatives

Quinolinones are known for their diverse biological activities:

  • Anticancer Properties: Many quinolinone derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting proliferation .

  • Antimicrobial Activity: They serve as broad-spectrum antibiotics targeting bacterial DNA gyrase or topoisomerase IV .

  • Potential for Drug Resistance Mitigation: Modifications in the quinoline core can enhance selectivity and reduce resistance mechanisms.

Functional Groups

The specific substituents in this compound may influence its pharmacological profile:

  • The sulfonyl group can enhance solubility and binding affinity to biological targets.

  • The fluorine atom improves metabolic stability and bioavailability.

  • The methoxyphenylmethyl group may contribute to hydrophobic interactions with protein targets.

Medicinal Chemistry

This compound could be investigated for:

  • Anticancer Activity:

    • Screening against cancer cell lines such as MCF-7 (breast cancer) or HL-60 (leukemia) to evaluate cytotoxicity .

  • Antimicrobial Testing:

    • Assessing efficacy against resistant bacterial strains due to its quinolinone backbone .

  • Structure-Activity Relationship (SAR) Studies:

    • Exploring how modifications in substituents affect biological activity.

Material Science

Quinolinones have also been studied for their photophysical properties, which can be relevant in designing fluorescent probes or materials.

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